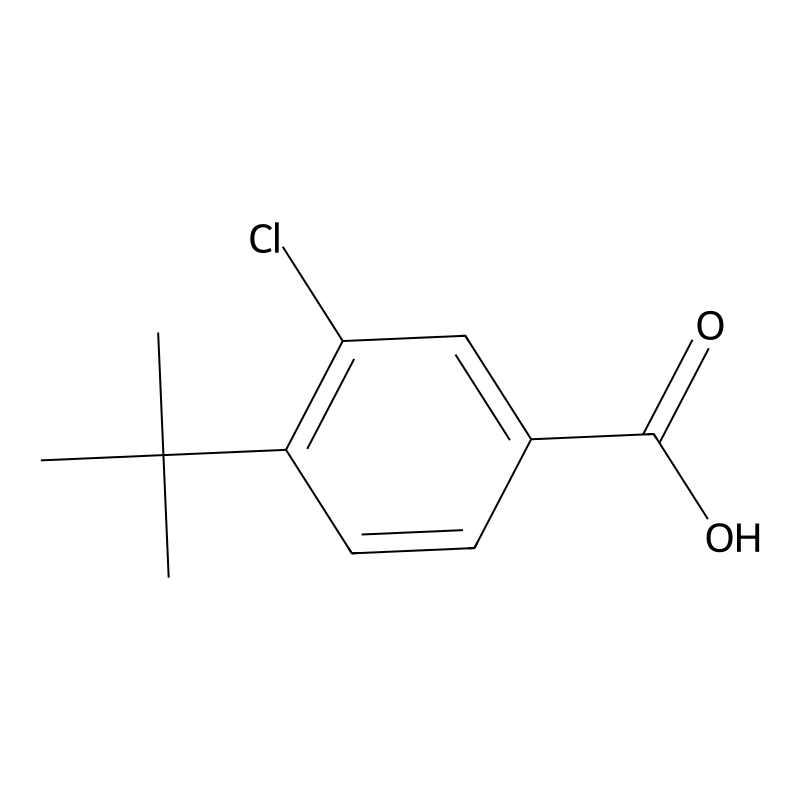

4-Tert-butyl-3-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Chemistry

Application: 4-Tert-butyl-3-chlorobenzoic acid is used in the formation of supramolecular assemblies.

Method: Organic acids (3-chlorobenzoic acid and 4-chlorobenzoic acid) were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers for cocrystallization.

Results: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail. The prepared compounds were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains and were also tested as antioxidant agents (DPPH free radical scavenging).

Organic Synthesis

Acid-Base Extraction

Application: 4-Tert-butyl-3-chlorobenzoic acid, like other carboxylic acids, can be used in acid-base extraction procedures.

Method: The residual carboxylic acid can be removed from the desired ester product using an acid-base extraction in a separatory funnel.

Study of Substituent Effects on Acidity

4-Tert-butyl-3-chlorobenzoic acid is an aromatic carboxylic acid characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 3-position of the benzoic acid structure. Its molecular formula is , and it has a molar mass of approximately 212.67 g/mol . This compound exhibits properties typical of chlorobenzoic acids, including potential applications in organic synthesis and medicinal chemistry.

There is no current information available on the specific mechanism of action of 4-tert-butyl-3-chlorobenzoic acid in biological systems.

- Wear gloves and safety glasses when handling the compound to avoid skin and eye contact.

- Use the compound in a well-ventilated area to avoid inhalation.

- Dispose of the compound according to appropriate chemical waste disposal regulations.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for the formation of derivatives.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of substituted aromatic compounds.

These reactions are significant for synthesizing more complex organic molecules and intermediates in pharmaceutical applications .

Various methods have been reported for synthesizing 4-tert-butyl-3-chlorobenzoic acid:

- Chlorination of 4-tert-butylbenzoic Acid: This involves treating 4-tert-butylbenzoic acid with chlorine or chlorinating agents under controlled conditions.

- Substitution Reactions: Starting from simpler benzoic acids, substitution reactions can introduce both the tert-butyl and chlorine groups sequentially .

- Esterification followed by Hydrolysis: The tert-butyl ester can be hydrolyzed to yield the acid form.

These methods highlight the versatility in synthesizing this compound from various precursors.

4-Tert-butyl-3-chlorobenzoic acid finds applications in several fields:

- Organic Synthesis: Serves as an intermediate for synthesizing pharmaceuticals and agrochemicals.

- Research Reagent: Utilized in laboratories for studying reaction mechanisms involving chlorinated aromatic compounds.

- Potential Drug Development: Its structural properties may contribute to developing new therapeutic agents targeting specific biological pathways .

Interaction studies involving 4-tert-butyl-3-chlorobenzoic acid primarily focus on its reactivity with nucleophiles and electrophiles. These studies help identify how this compound can participate in various chemical transformations, which is crucial for designing new synthetic routes in medicinal chemistry.

Additionally, there is ongoing research into its interactions with biological targets to assess its pharmacological potential .

Several compounds share structural similarities with 4-tert-butyl-3-chlorobenzoic acid. Here are a few notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chlorobenzoic Acid | Chlorine at the 3-position | More acidic due to lack of tert-butyl group |

| 4-Chlorobenzoic Acid | Chlorine at the 4-position | Commonly used as a reagent |

| 2-Tert-butyl-5-chlorobenzoic Acid | Tert-butyl at the 2-position, chlorine at the 5-position | Different sterics affecting reactivity |

The unique combination of a tert-butyl group and a chlorine atom in specific positions distinguishes 4-tert-butyl-3-chlorobenzoic acid from these similar compounds, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .